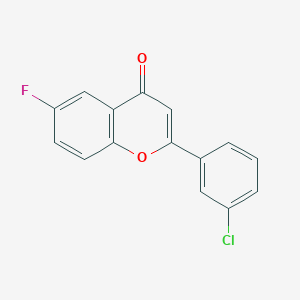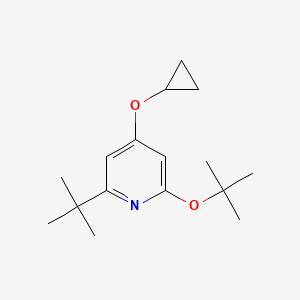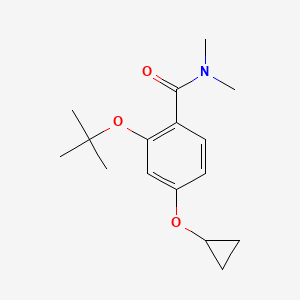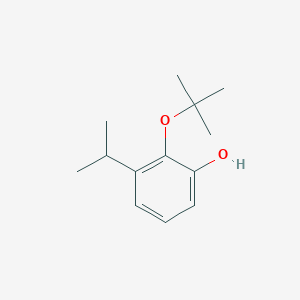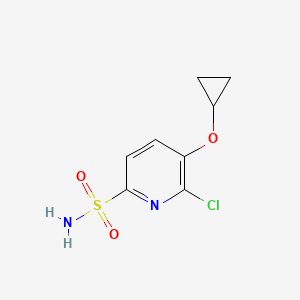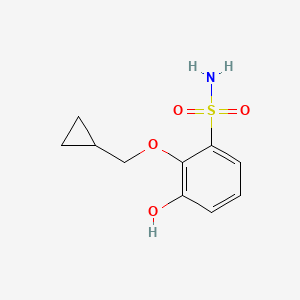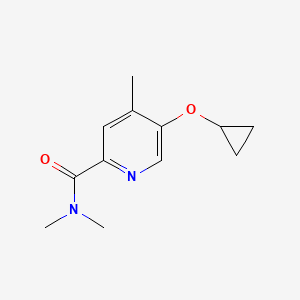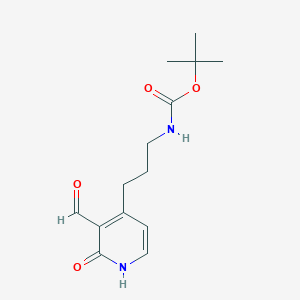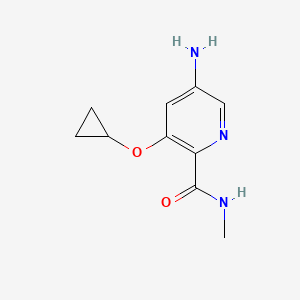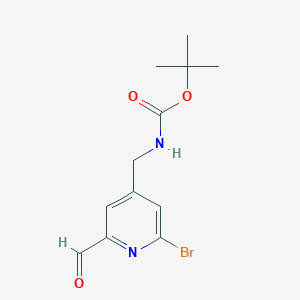![molecular formula C7H6ClF3N2 B14835620 [4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)
[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine is a chemical compound with the molecular formula C7H6ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 2nd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyridine with methylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydride to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to achieve the required quality standards.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, which is a good leaving group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a nucleophilic substitution reaction, the chloro group may be replaced by a methoxy group, resulting in the formation of 4-methoxy-2-(trifluoromethyl)pyridin-3-YL]methylamine.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethyl and chloro functionalities into target compounds .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also explored as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chloro and trifluoromethyl groups, can influence the compound’s binding affinity and activity at its target sites .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, [4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine is unique due to the presence of the methylamine group, which can significantly alter its reactivity and biological activity. The combination of chloro and trifluoromethyl groups on the pyridine ring also imparts distinct electronic properties, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
[4-chloro-2-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-2-13-6(4(5)3-12)7(9,10)11/h1-2H,3,12H2 |
Clé InChI |
LIWUGAVVYNGWMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



